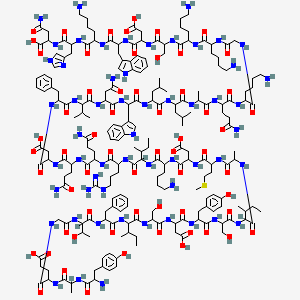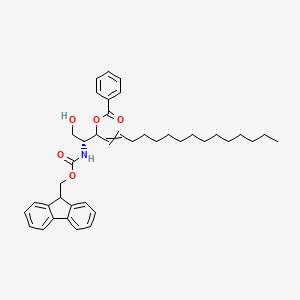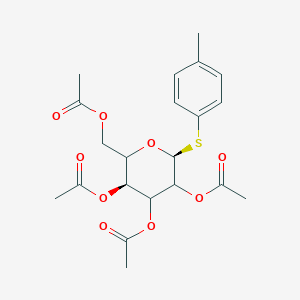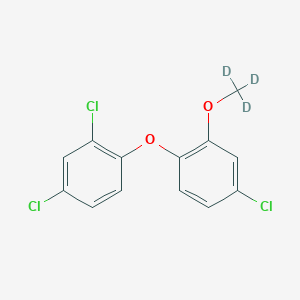
Triclosan Methyl-d3 Ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Triclosan Methyl-d3 Ether is a derivative of Triclosan, a widely used antimicrobial agent. Triclosan itself is known for its broad-spectrum antimicrobial properties and is incorporated into various consumer products. The Methyl-d3 Ether variant is a modified form with specific characteristics and applications.
Synthesis Analysis
The synthesis of Triclosan Methyl-d3 Ether involves chemical modifications of Triclosan. Research indicates that Triclosan and its derivatives can be determined in environmental samples using gas chromatography-mass spectrometry, which involves methylation with diazomethane (Okumura & Nishikawa, 1996).
Molecular Structure Analysis
Triclosan Methyl-d3 Ether's molecular structure, similar to Triclosan, consists of a diphenyl ether backbone. This structure can undergo rapid bond rotations at a polar and nonpolar interface, affecting its interaction with biological systems (Petersen, 2015).
Chemical Reactions and Properties
The compound can undergo various chemical reactions, including oxidation and degradation. Oxidative transformation of Triclosan by manganese oxides leads to rapid degradation, producing phenol, catechol, and dichlorophenol as by-products (Zhang & Huang, 2003).
Physical Properties Analysis
Triclosan Methyl-d3 Ether's physical properties, such as solubility and stability, can be inferred from studies on Triclosan. Its hydrophobic nature suggests that it would partition into soils and sediments in the environment (Zhang & Huang, 2003).
Chemical Properties Analysis
The antimicrobial properties of Triclosan, including its derivatives, stem from their ability to inhibit bacterial fatty acid synthesis. Triclosan acts as a potent inhibitor of the enoyl-acyl carrier protein reductase enzyme in bacteria (Heath et al., 1999). This mechanism is likely shared by its methylated derivatives.
科学的研究の応用
Environmental Monitoring : Triclosan and its derivatives, including Triclosan Methyl-d3 Ether, have been studied for their presence in environmental samples like water, sediment, and fish. Techniques like gas chromatography-mass spectrometry are used for their determination, highlighting the importance of monitoring environmental contaminants (Okumura & Nishikawa, 1996).
Antimicrobial Applications : Triclosan is known for its broad-spectrum antimicrobial properties and has been incorporated into various personal care products. Its safety and efficacy in these applications have been extensively studied (Bhargava & Leonard, 1996).
Antibacterial Efficacy in Polymers : The incorporation of triclosan into polymers to provide antibacterial surfaces has been evaluated. These materials are considered for use in hospital environments, although concerns about the development of resistant bacterial strains have been raised (Kalyon & Olgun, 2001).
Ecological Risk Assessment : Studies have assessed the ecological risks of triclosan, including its impact on terrestrial organisms like plants, earthworms, birds, and mammals. These assessments help understand the broader environmental implications of triclosan use (Reiss, Lewis, & Griffin, 2009).
Safety and Toxicology : The safety profile of triclosan, including Triclosan Methyl-d3 Ether, has been reviewed, covering aspects like toxicity, carcinogenicity, and potential for causing allergic reactions. Such studies are crucial for determining the safe use of triclosan in consumer products (Rodricks, Swenberg, Borzelleca, Maronpot, & Shipp, 2010).
Biodegradation in Aquatic Environments : The removal and metabolism of triclosan by microalgal species in aquatic environments have been investigated. Understanding the biodegradation pathways is vital for assessing the environmental fate of triclosan (Wang, Poon, & Cai, 2018).
Effects on Aquatic Life : Research on the effects of triclosan and its derivatives on marine life, such as the European abalone, has shown potential toxic impacts. These studies are essential for understanding the ecological consequences of triclosan contamination (Gaume et al., 2012).
Antibiotic Resistance : The potential for triclosan to contribute to antibiotic resistance in bacteria, such as Staphylococcus aureus, has been examined. This research is significant in the context of increasing concerns about antibiotic-resistant bacteria (Suller & Russell, 2000).
Metabolism in Fish : Studies have investigated the metabolism of methyl triclosan in fish, providing insights into how triclosan and its derivatives are processed in aquatic organisms (James, Marth, & Rowland-Faux, 2012).
Safety And Hazards
Triclosan Methyl-d3 Ether should be handled with care. Avoid breathing its mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and ensure adequate ventilation89.
将来の方向性
There is growing concern about the presence of Triclosan Methyl-d3 Ether in the environment and its potential negative effects on human and animal health1011. Further investigations are required to evaluate the mechanisms and effect of Triclosan Methyl-d3 Ether on human reproductive health11.
Please note that this information is based on the available literature and may not be fully comprehensive. Always refer to appropriate safety data sheets and other sources for detailed information.
特性
IUPAC Name |
2,4-dichloro-1-[4-chloro-2-(trideuteriomethoxy)phenoxy]benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl3O2/c1-17-13-7-9(15)3-5-12(13)18-11-4-2-8(14)6-10(11)16/h2-7H,1H3/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLYDHBBTVWMLFD-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)Cl)OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triclosan Methyl-d3 Ether | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 2-Acetamido-2-deoxy-O-[ss-D-(2,3,4,6-tetraacetyl) galactopyranosyl]-alpha-D-glucopyranoside](/img/structure/B1139742.png)
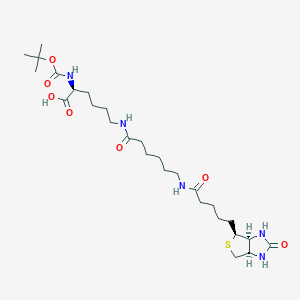
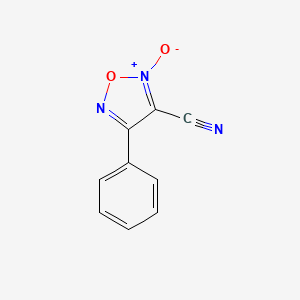
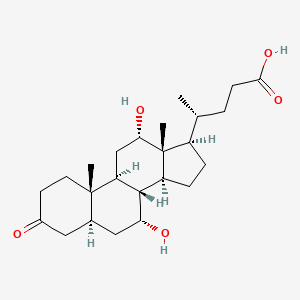
![4-[(4R)-4-[(5S,7R,10S,12S,13R,14S)-7,12-dihydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentoxy]-4-oxobutanoic acid](/img/structure/B1139746.png)

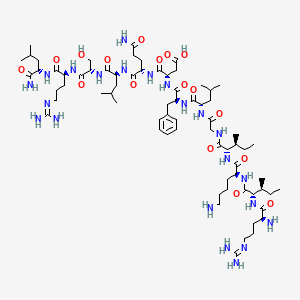
![(2S)-2-[[(2S,3S)-2-[[(2S)-4-Carboxy-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]butanoyl]amino]butanoyl]amino]-3-methylpentanoyl]amino]pentanedioic acid](/img/structure/B1139753.png)
